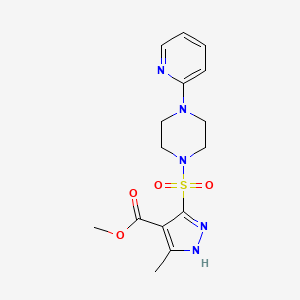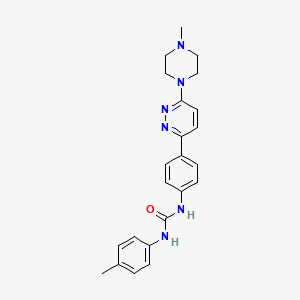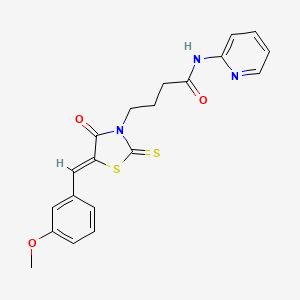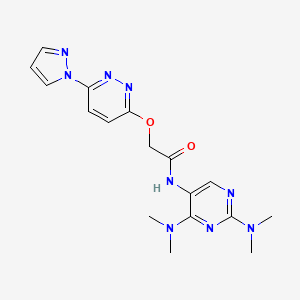
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyrazolyl Pyridazine Intermediate:
- Starting with a pyridazine derivative, a nucleophilic substitution reaction introduces the 1H-pyrazol-1-yl group.
- Reaction conditions: Solvent (e.g., DMF), base (e.g., K2CO3), temperature (e.g., 80°C).
-
Coupling with the Pyrimidinyl Acetamide:
- The intermediate is then coupled with 2,4-bis(dimethylamino)pyrimidin-5-yl acetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., DIPEA), room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
- Use of continuous flow reactors to enhance reaction efficiency.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
- Oxidized derivatives of the pyrazole ring.
- Reduced forms of the pyridazine ring.
- Substituted pyrimidine derivatives with various functional groups.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its ability to modulate specific biological pathways.
Industry:
- Potential applications in the development of new materials with unique properties.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-dimethylpyrimidin-5-yl)acetamide: Similar structure but lacks the dimethylamino groups on the pyrimidine ring.
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness:
- The presence of both the pyrazole and pyridazine rings in the same molecule provides unique reactivity and binding properties.
- The dimethylamino groups on the pyrimidine ring enhance its solubility and potential interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Propiedades
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O2/c1-24(2)16-12(10-18-17(21-16)25(3)4)20-14(27)11-28-15-7-6-13(22-23-15)26-9-5-8-19-26/h5-10H,11H2,1-4H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPMYCBLECAVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)COC2=NN=C(C=C2)N3C=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpyrrolidine-2-carboxamide](/img/structure/B2835572.png)
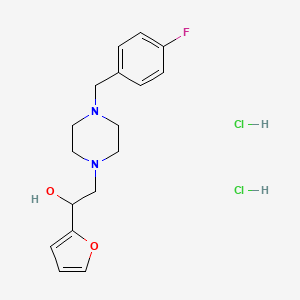

![4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2835578.png)
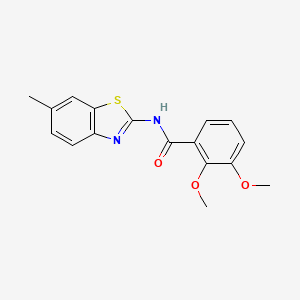
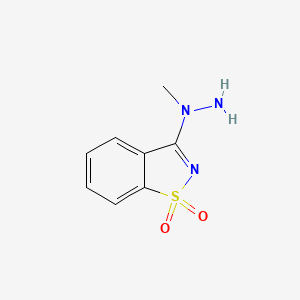
![3-(2-methylpropyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2835584.png)
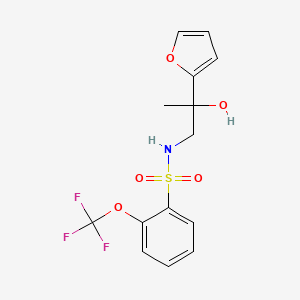
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile](/img/structure/B2835587.png)
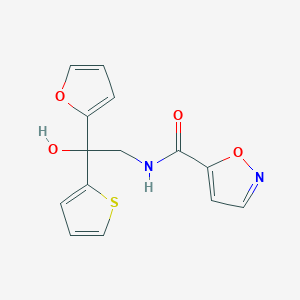
![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835590.png)
